Prazepam-D5
Overview
Description
Prazepam-D5 is a deuterated form of Prazepam, a benzodiazepine derivative. Benzodiazepines are a class of psychoactive drugs known for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify Prazepam levels in biological samples .
Scientific Research Applications
Prazepam-D5 is widely used in scientific research, particularly in the following fields:
Chemistry: As an internal standard in mass spectrometry for the quantification of Prazepam in various samples.
Biology: Used in pharmacokinetic studies to understand the metabolism and distribution of Prazepam in biological systems.
Medicine: Employed in clinical toxicology to monitor Prazepam levels in patients undergoing treatment.
Mechanism of Action
Target of Action
Prazepam-D5, like its parent compound Prazepam, primarily targets the GABA (A) Receptor in the human body . This receptor is a major inhibitory neurotransmitter in the brain, playing a crucial role in reducing neuronal excitability and inducing sedation .
Mode of Action
This compound acts as a positive allosteric modulator of the GABA (A) Receptor . It is believed to stimulate GABA receptors in the ascending reticular activating system . Since GABA is inhibitory, receptor stimulation increases inhibition and blocks both cortical and limbic arousal following stimulation of the brain stem reticular formation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the function of GABA, this compound increases the inhibitory effects of this neurotransmitter, leading to decreased neuronal excitability . This results in the drug’s anxiolytic, anticonvulsant, sedative, and muscle relaxant properties .
Pharmacokinetics
This compound, like Prazepam, is metabolized in the liver . The elimination half-life of Prazepam is quite long, ranging from 36 to 200 hours . This means that the drug and its effects can persist in the body for a significant amount of time. The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound might differ slightly due to the presence of deuterium atoms, but this would require further study for confirmation.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABA function. This leads to a decrease in neuronal excitability, which can result in anxiolysis (reduction of anxiety), anticonvulsant effects, sedation, and muscle relaxation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s metabolism can be affected by the individual’s liver function . Additionally, factors such as age, gender, and overall health status can also influence how the drug is processed in the body . .
Future Directions
Biochemical Analysis
Biochemical Properties
Prazepam-D5 interacts with various enzymes and proteins in the body. It is believed to stimulate GABA receptors in the ascending reticular activating system . Since GABA is inhibitory, receptor stimulation increases inhibition and blocks both cortical and limbic arousal following stimulation of the brain stem reticular formation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of GABA receptors, which play a crucial role in cell signaling pathways . This modulation can impact gene expression and cellular metabolism, leading to the therapeutic effects of this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GABA receptors. It acts as a positive allosteric modulator of these receptors, enhancing the inhibitory effects of GABA in the brain . This interaction leads to changes in gene expression and can result in enzyme inhibition or activation .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized in the liver, and its primary active metabolite is desmethyldiazepam . The specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are areas that need further exploration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prazepam-D5 involves the incorporation of deuterium atoms into the Prazepam molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of high-purity deuterium gas and advanced catalytic systems is essential to achieve the desired isotopic enrichment .
Chemical Reactions Analysis
Types of Reactions
Prazepam-D5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert this compound to its desmethyl derivative.
Substitution: Halogenation and other substitution reactions can modify the benzene ring or other functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often involve reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of desmethyl derivatives.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
Diazepam-D5: Another deuterated benzodiazepine used as an internal standard in analytical chemistry.
Nordiazepam-D5: A deuterated form of Nordiazepam, used similarly in mass spectrometry.
Oxazepam-D5: Deuterated Oxazepam, also used as an internal standard.
Uniqueness
Prazepam-D5 is unique due to its specific application in the quantification of Prazepam. Its deuterated nature provides a distinct mass spectrometric signature, allowing for accurate and precise measurements in complex biological matrices .
Properties
IUPAC Name |
7-chloro-1-(cyclopropylmethyl)-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-15-8-9-17-16(10-15)19(14-4-2-1-3-5-14)21-11-18(23)22(17)12-13-6-7-13/h1-5,8-10,13H,6-7,11-12H2/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQCHHACWWAQLJ-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)Cl)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)Cl)CC4CC4)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016423 | |
Record name | Prazepam-D5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152477-89-9 | |
Record name | Prazepam-D5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101016423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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